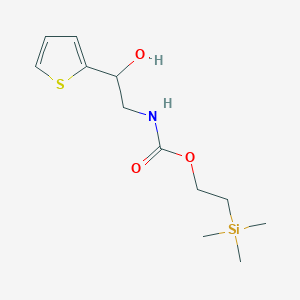
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate is a compound that features a unique combination of a trimethylsilanylethyl group and a thiophene ring
Preparation Methods
The synthesis of 2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate typically involves the reaction of 2-trimethylsilylethanol with a suitable carbamate precursor. The reaction conditions often require the presence of a catalyst or promoter to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate involves its interaction with specific molecular targets. The trimethylsilanylethyl group can enhance the compound’s stability and solubility, while the thiophene ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate can be compared with other similar compounds, such as:
Boc (t-Butyloxycarbonyl) Carbamate: Commonly used as a protecting group in peptide synthesis, but differs in its removal conditions.
CBz (Carboxybenzyl) Carbamate: Another protecting group with different stability and removal properties.
TMSE (Trimethylsilylethyl) Esters: Similar in structure but used primarily for esterifications.
These comparisons highlight the unique properties of this compound, such as its stability and versatility in various applications.
Properties
Molecular Formula |
C12H21NO3SSi |
|---|---|
Molecular Weight |
287.45 g/mol |
IUPAC Name |
2-trimethylsilylethyl N-(2-hydroxy-2-thiophen-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H21NO3SSi/c1-18(2,3)8-6-16-12(15)13-9-10(14)11-5-4-7-17-11/h4-5,7,10,14H,6,8-9H2,1-3H3,(H,13,15) |
InChI Key |
BZHAWDUVYOIHSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCC(C1=CC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



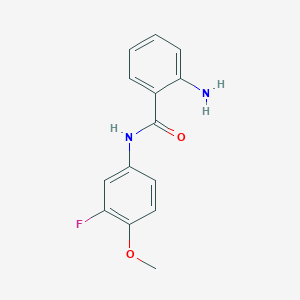
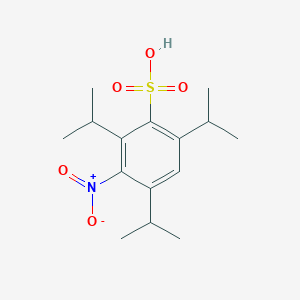
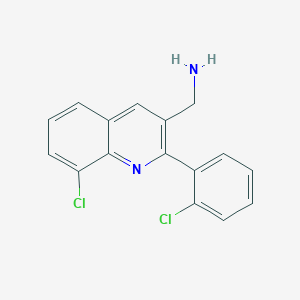

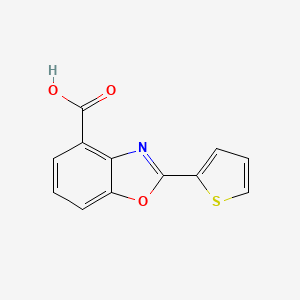
![1-(7-Bromo-5-iodobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B8604380.png)
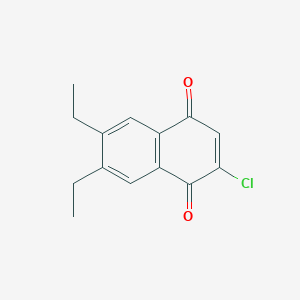
![5-(((R)-oxiran-2-yl)methoxy)-2-methylbenzo[d]thiazole](/img/structure/B8604410.png)
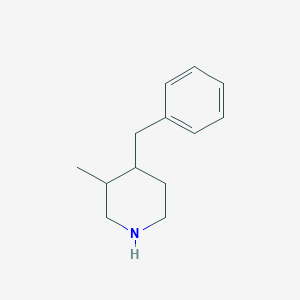
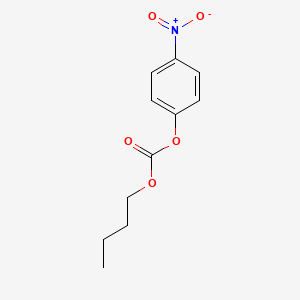
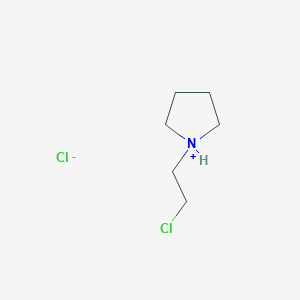
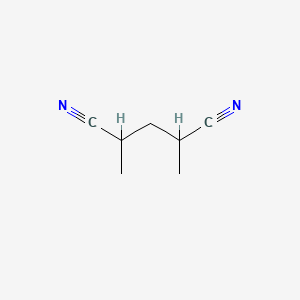
![3-[Benzyl(methyl)amino]-1,1-diphenylpropan-2-one](/img/structure/B8604450.png)
